4-(Azepan-1-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-(azepan-1-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c14-13(17)10-5-6-11(12(9-10)16(18)19)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIMBHAVKWNJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-3-nitrobenzamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position, yielding 3-nitrobenzamide.
Formation of Azepane Ring: The 3-nitrobenzamide is then reacted with azepane (hexahydroazepine) under appropriate conditions to form the final product, this compound. This step may involve the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: 4-(Azepan-1-yl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-(Azepan-1-yl)benzoic acid and ammonia or amine.
Scientific Research Applications
Biological Studies
Antimicrobial Properties
Studies on structurally similar compounds indicate potential antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 4-(Azepan-1-yl)-3-nitrobenzamide. A summary of findings from related compounds is presented in the table below:
| Compound Structure | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Nitrovinylanthracenes | Antiproliferative | 0.17 | |
| Azepan derivatives | Neuroprotective | - | |
| Related benzoates | Antimicrobial | - |
Materials Science
The unique structure of this compound makes it a candidate for developing novel materials with specific electronic or optical properties. Research into its potential applications in this field remains ongoing, with preliminary findings suggesting interesting possibilities.
Case Studies
Antimicrobial Efficacy Study
A study evaluating various benzoate derivatives found that modifications at the nitro position significantly enhanced antimicrobial activity against Gram-positive bacteria, indicating that this compound could exhibit similar properties.
Anticancer Screening
In a screening of nitro-substituted compounds for anticancer activity, several derivatives showed promising results against different cancer cell lines. The pro-apoptotic effects observed suggest that further exploration into this compound's anticancer potential is warranted .
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the azepane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(Azepan-1-yl)-3-nitrobenzamide with structurally related benzamide derivatives:
Key Observations:
Ring Size and Flexibility: The azepane ring (7-membered) in this compound offers greater conformational flexibility compared to the cyclopentyl group (5-membered) in 4-(Cyclopentylamino)-3-nitrobenzamide. This may enhance binding to kinases with larger active sites .
Solubility and Reactivity : The sulfone group in N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide improves solubility in polar solvents, whereas the azepane ring may increase lipophilicity, favoring membrane permeability .
Q & A
Q. What are the established synthetic routes for 4-(Azepan-1-yl)-3-nitrobenzamide, and what reaction conditions are critical?
The synthesis typically involves multi-step organic reactions, including:
- Nitration : Introduction of a nitro group to the benzamide core using strong acids like sulfuric acid .
- Substitution : Replacement of a leaving group (e.g., bromine or methylthio) with azepane via nucleophilic aromatic substitution. This step requires careful control of solvent polarity and temperature to favor the desired regiochemistry .
- Amidation : Coupling of the nitro-substituted benzoyl chloride with azepane using coupling agents like HBTU or DCC in aprotic solvents (e.g., acetonitrile) .
Critical conditions : Maintain anhydrous environments during amidation, and optimize reaction time to prevent byproducts like over-oxidized intermediates .
Q. What spectroscopic methods are recommended for characterizing this compound and its intermediates?
- 1H/13C NMR : Confirm regiochemistry of the nitro and azepane groups. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, while azepane’s methylene protons appear as broad singlets (~1.5–3.5 ppm) .
- UV-Vis spectroscopy : Identify π→π* transitions in the nitrobenzamide moiety (λmax ~250–300 nm) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns, particularly loss of the azepane ring (m/z ~99) .
Q. How can researchers assess the preliminary biological activity of this compound?
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. The nitro group may enhance redox-mediated toxicity .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates. The azepane ring’s conformational flexibility may improve binding to hydrophobic pockets .
- Cytotoxicity : Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare with structurally related benzamides to identify activity trends .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data of synthetic intermediates (e.g., unexpected splitting in NMR)?
- Impurity analysis : Use HPLC-MS to detect trace byproducts, such as regioisomers from incomplete substitution or oxidation .
- Tautomerism evaluation : For nitro-amide derivatives, dynamic NMR or variable-temperature studies can identify tautomeric equilibria affecting peak splitting .
- X-ray crystallography : Resolve ambiguous regiochemistry by determining the crystal structure of key intermediates .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to enhance solubility of nitro intermediates and reduce side reactions .
- Catalysis : Employ Pd/C or Cu(I) catalysts to accelerate azepane substitution while minimizing decomposition .
- Flow chemistry : Improve heat transfer and mixing efficiency for exothermic nitration steps, reducing thermal degradation .
Q. What computational methods predict the reactivity of this compound in substitution or reduction reactions?
- DFT calculations : Model transition states for nucleophilic substitution at the nitro-adjacent position. Fukui indices can identify electrophilic hotspots .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies. The azepane ring’s puckering may influence binding .
- QSPR models : Correlate Hammett constants (σ) of substituents with reaction rates to predict optimal leaving groups for further derivatization .
Q. How to design structure-activity relationship (SAR) studies focusing on the azepane ring’s role in bioactivity?
- Ring size variation : Synthesize analogs with piperidine or pyrrolidine rings instead of azepane to assess conformational flexibility .
- Substituent effects : Introduce electron-withdrawing groups (e.g., CF3) to the azepane nitrogen and measure changes in enzyme inhibition potency .
- Pharmacophore mapping : Use 3D-QSAR to identify spatial requirements for activity. The azepane’s chair-to-boat transitions may modulate receptor engagement .
Methodological Notes
- Data validation : Cross-reference spectral data with structurally similar compounds (e.g., 4-nitrobenzamide derivatives) to confirm assignments .
- Contradictory results : Replicate key experiments under standardized conditions and document deviations (e.g., solvent purity, humidity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
